REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([OH:12])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:20][CH:21]=[CH2:22]>CC(C)=O>[CH2:22]([O:12][C:4]1[CH:3]=[C:2]([F:1])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])[CH:21]=[CH2:20] |f:1.2.3|
|
Name
|
|
Quantity
|
0.27 mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)OC)C=C1)O
|
Name
|
|
Quantity
|
0.41 mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.33 mol
|
Type
|
reactant
|
Smiles
|
BrCC=C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 6 h under N2
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solid
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water (200 ml)
|
Type
|
CUSTOM
|
Details
|
The organic and aqueous layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give Intermediate I-40 as a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)OC1=C(C(=O)OC)C=CC(=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |